2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKNKBNMAIEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
2.1. (4-Chlorophenoxy)methyl Group at Position 2
The introduction of the (4-chlorophenoxy)methyl substituent likely involves alkylation or nucleophilic aromatic substitution . Potential methods include:
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Williamson ether synthesis : If the benzodiazole core has a hydroxyl group at position 2, reaction with a chlorophenoxy methyl bromide under basic conditions could yield the ether linkage.
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Friedel-Crafts alkylation : Though typically challenging for aromatic heterocycles, directed alkylation via activating substituents may facilitate substitution .
2.2. 2-Cyclohexylethyl Group at Position 1
The 2-cyclohexylethyl substituent is likely introduced via alkylation using a cyclohexylethyl halide (e.g., bromide). This may proceed through:
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Nucleophilic substitution : Deprotonation of the benzodiazole at position 1 (if acidic) followed by reaction with a cyclohexylethyl electrophile.
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Ullmann coupling : For aryl halides, though this is less common for heterocycles .
3.1. Benzodiazole Ring Formation
A plausible mechanism involves cyclization of an o-phenylenediamine derivative with a carbonyl compound (e.g., formaldehyde):
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Imine formation : Reaction of o-phenylenediamine with a carbonyl group.
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Cyclization : Acidic or basic conditions drive ring closure to form the five-membered benzodiazole ring.
3.2. Substituent Addition
For the (4-chlorophenoxy)methyl group:
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Preparation of chlorophenoxy methyl bromide : Reacting 4-chlorophenol with formaldehyde and HBr.
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Alkylation : Reaction with the benzodiazole core under basic conditions (e.g., NaH) to form the ether linkage.
Reaction Conditions and Reagents
Spectroscopic and Analytical Data
While specific data for this compound is unavailable in the provided sources, analogous benzodiazole derivatives are typically characterized by:
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1H NMR : Downfield shifts for aromatic protons and methylene groups adjacent to electron-withdrawing substituents.
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13C NMR : Distinct carbons for the cyclohexyl, phenoxy, and benzodiazole moieties.
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Mass spectrometry : Molecular ion peak corresponding to the molecular formula C₂₃H₂₆ClN₃O .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that benzodiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole showed cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Case Study : A derivative was tested against breast cancer cell lines, resulting in a notable reduction in cell viability at low micromolar concentrations.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Preliminary assays have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics .
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.
-
Neuroprotective Effects
- Benzodiazole derivatives have been explored for neuroprotective applications, particularly in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like Alzheimer's disease .
- Case Study : In animal models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers.
Data Tables
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Significant reduction in viability of cancer cells |
| Antimicrobial | Bacterial inhibition | Effective against Staphylococcus aureus |
| Neuroprotective | Cognitive enhancement | Improved function in animal models |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antiproliferative and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzodiazole and benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Positional Isomers and Substituent Variations
2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole (CAS RN: MFCD06312160) Substituents: A 4-chlorophenyl group replaces the 4-chlorophenoxymethyl moiety at position 2, and a methyl group is present at position 3. The methyl group may enhance metabolic stability . Applications: Similar compounds are explored as kinase inhibitors or antimicrobial agents.
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole (CAS RN: 3384-30-3) Substituents: The chlorophenoxy group is attached at the ortho position of the phenyl ring.
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine (CAS RN: 109635-38-3)
- Substituents : A 4-chlorobenzyl group replaces the cyclohexylethyl chain, and an amine group is present at position 2.
- Key Differences : The amine group increases hydrogen-bonding capacity, which may enhance target selectivity but reduce blood-brain barrier penetration compared to the ether-linked target compound .
Functional Group Analogues
Difenoconazole (CAS RN: 119446-68-3) Structure: A triazole-containing fungicide with a 4-chlorophenoxy group and a dioxolane ring. Key Differences: The triazole ring replaces the benzodiazole core, conferring antifungal activity via cytochrome P450 inhibition. The dioxolane ring enhances environmental persistence . Applications: Widely used in agriculture to control fungal pathogens like Alternaria solani .
2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS RN: 94937-86-7)
- Substituents : A chloromethyl group at position 2 and a phenyl group at position 1.
- Key Differences : The chloromethyl group increases electrophilicity, making it a reactive intermediate in synthesis. The absence of a cyclohexylethyl chain reduces steric bulk .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Matters: Para-substituted chlorophenoxy groups (as in the target compound) generally exhibit better bioactivity than ortho-substituted analogs due to reduced steric clashes .
- Cyclohexylethyl vs. Benzyl Groups : The cyclohexylethyl chain in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in similar benzimidazole-based protease inhibitors .
- Triazole vs. Benzodiazole Cores: Triazole derivatives like difenoconazole show broader antifungal activity, whereas benzodiazoles are often explored for antiviral or anticancer applications .
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C22H19ClN2O
- Molecular Weight : 362.86 g/mol
- InChIKey : HEIGOAMDDXABRI-UHFFFAOYSA-N
Antidiabetic Effects
Research indicates that derivatives of benzodiazole, including the compound , exhibit significant antidiabetic properties. A study highlighted that compounds with similar structures were effective in lowering blood glucose levels and improving insulin sensitivity. The mechanism appears to involve the modulation of glucose metabolism and enhancement of insulin signaling pathways .
Cytotoxic Potential
Studies have shown that certain benzodiazole derivatives possess cytotoxic activity against various cancer cell lines. For instance, a related compound was found to inhibit the proliferation of human cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests that this compound may also have potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of benzodiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in glucose metabolism and inflammation.
- Modulation of Signaling Pathways : It likely affects various signaling pathways related to cell growth and apoptosis.
- Interaction with Receptors : Potential interactions with specific receptors involved in metabolic regulation and immune response have been suggested.
Study 1: Antidiabetic Activity
A recent study investigated the effects of a benzodiazole derivative on diabetic rats. The results showed a significant reduction in fasting blood glucose levels and improved lipid profiles compared to controls. The compound was administered at varying doses over four weeks, demonstrating dose-dependent efficacy .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxicity of related compounds against breast cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Data Summary Table
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | References |
|---|---|---|
| Temperature | 80–120°C | |
| Solvent | Ethanol, DMF | |
| Reaction Time | 4–12 hours | |
| Purification Method | Column chromatography, TLC |
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?
Answer:
Discrepancies often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and cell-free systems (e.g., enzyme inhibition kinetics) .
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to assess bioavailability differences .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and standardize assay protocols (e.g., ATP levels in kinase assays) .
Basic: Which spectroscopic methods are most effective for characterizing structural integrity?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : H NMR identifies substituent patterns (e.g., chlorophenoxy methyl protons at δ 4.5–5.0 ppm), while C NMR confirms cyclohexylethyl carbons (δ 20–35 ppm) .
- FT-IR : Detects functional groups (e.g., C-Cl stretch at 600–800 cm, benzodiazole ring vibrations at 1450–1600 cm) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] for CHClNO) .
Advanced: What computational strategies elucidate binding mechanisms with biological targets?
Answer:
Combine docking and dynamics simulations:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., RMSD/RMSF analysis) .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and identify critical residues .
Basic: What solvent systems and chromatographic methods are optimal for purifying intermediates?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during reactions, while ethyl acetate/hexane (3:7) is effective for column chromatography .
- TLC Monitoring : Use silica plates with UV visualization (Rf ~0.3–0.5 for intermediates) .
Advanced: How to design SAR studies to improve pharmacokinetic properties?
Answer:
Structure-activity relationship (SAR) strategies include:
- Substituent Variation : Modify the chlorophenoxy or cyclohexylethyl groups to alter logP and metabolic stability .
- Proteolytic Stability Assays : Test resistance to liver microsomes or cytochrome P450 isoforms .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low toxicity .
Basic: What stability tests should be conducted under various storage conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Photostability : Use ICH Q1B guidelines to assess UV light-induced decomposition .
Advanced: What strategies confirm target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound binding .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time using purified targets .
- CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
